2'-{[2-(3-NITROBENZOYL)HYDRAZINO]CARBONYL}BIPHENYL-2-CARBOXYLIC ACID
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Overview
Description
2’-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid is a complex organic compound featuring a biphenyl core substituted with a carboxylic acid group and a hydrazinylcarbonyl group linked to a 3-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Friedel-Crafts acylation followed by oxidation.
Attachment of the Hydrazinylcarbonyl Group: This step involves the reaction of the biphenyl carboxylic acid with hydrazine and a 3-nitrobenzoyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo compounds.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic conditions.
Major Products
Oxidation: Azo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the nitrophenyl and hydrazinyl groups.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, possibly inhibiting enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable biphenyl core and reactive functional groups.
Mechanism of Action
The mechanism by which 2’-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinyl group can form hydrogen bonds with biological targets, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2’-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid: Similar structure but with a different position of the nitro group.
2’-({2-[(3-Aminophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of a nitrophenyl group and a hydrazinylcarbonyl group in 2’-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H15N3O6 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[2-[[(3-nitrobenzoyl)amino]carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C21H15N3O6/c25-19(13-6-5-7-14(12-13)24(29)30)22-23-20(26)17-10-3-1-8-15(17)16-9-2-4-11-18(16)21(27)28/h1-12H,(H,22,25)(H,23,26)(H,27,28) |
InChI Key |
CTOBDBIQCIDLBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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